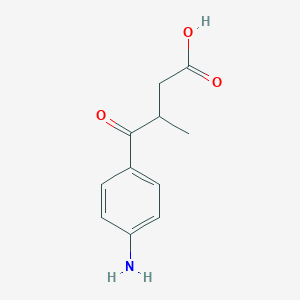

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Vue d'ensemble

Description

Le chlorhydrate de bémarinone est un médicament à petite molécule qui agit comme un inhibiteur de l’hydrolase des diesters phosphoriques. Il a été initialement développé par Ortho-McNeil Pharmaceutical LLC et a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier l’insuffisance cardiaque . La formule moléculaire du chlorhydrate de bémarinone est C11H13ClN2O3, et sa masse moléculaire est de 256,68 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de bémarinone implique la préparation de dérivés d’isoquinoléin-3-ol. Une voie de synthèse générale comprend la cyclisation de 2-aminoacétophénones avec du cyanate de potassium dans l’acide acétique. Des modifications à la position 4 du noyau quinazoline sont obtenues en formant une N1-acyl-N3-phénylurée intermédiaire à partir d’un isocyanate de phényle substitué et d’un carboxamide approprié .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de bémarinone ne sont pas largement documentées dans la littérature. La synthèse implique généralement des techniques de synthèse organique standard, y compris des réactions de cyclisation et des modifications du noyau quinazoline.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de bémarinone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les réactions de substitution, en particulier à la position 4 du noyau quinazoline, sont courantes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des isocyanates de phényle substitués et des carboxamides sont utilisés pour les modifications.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’isoquinoléin-3-ol et des quinazolinones substituées, qui présentent une activité cardiotonique .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour l’étude de l’inhibition de l’hydrolase des diesters phosphoriques.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire.

Médecine : Exploré comme agent cardiotonique pour le traitement de l’insuffisance cardiaque.

Industrie : Applications potentielles dans le développement de médicaments cardiovasculaires.

Applications De Recherche Scientifique

Synthesis and Production

The synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid typically involves multiple steps, including:

- Nitration of phenol to produce 4-nitrophenol.

- Reduction of 4-nitrophenol to 4-aminophenol.

- Further reactions to introduce the methyl and butanoic acid groups.

Industrial production often employs large-scale nitration and reduction processes, followed by purification to ensure product quality .

Chemistry

The compound serves as a building block in organic synthesis and is utilized in various chemical reactions. Its unique structure allows for:

- Oxidation : The aminophenyl group can be oxidized to form quinones.

- Reduction : Nitro groups in intermediates can be reduced to amino groups.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Effects : In vitro studies show it can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.

Medicine

Bemarinone is primarily recognized for its cardiotonic effects, acting as a phosphodiesterase (PDE) inhibitor. This leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues, enhancing cardiac contractility and improving heart function .

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cardiotonic | PDE inhibition leading to increased cAMP |

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard methods comparing it with known antibiotics like amoxicillin.

Anticancer Activity

In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12 | ROS generation leading to cell death |

Mécanisme D'action

Le chlorhydrate de bémarinone exerce ses effets en inhibant les hydrolases des diesters phosphoriques, ciblant spécifiquement la fraction III de la phosphodiestérase des nucléotides cycliques (PDE-III). Cette inhibition entraîne une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc), ce qui se traduit par une amélioration de la contractilité cardiaque et des effets inotropes positifs .

Comparaison Avec Des Composés Similaires

Composés similaires

Amrinone : Un autre inhibiteur de la phosphodiestérase présentant des effets cardiotoniques similaires.

Milrinone : Un inhibiteur de la phosphodiestérase plus puissant utilisé dans le traitement de l’insuffisance cardiaque.

Enoximone : Un inhibiteur de la phosphodiestérase avec des mécanismes d’action similaires.

Unicité

Le chlorhydrate de bémarinone est unique en raison de ses modifications structurelles spécifiques, qui améliorent son activité cardiotonique par rapport à d’autres composés similaires. La présence de dérivés d’isoquinoléin-3-ol et de quinazolinones substituées contribue à son profil pharmacologique distinct .

Activité Biologique

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H13N1O3

- Molecular Weight : 219.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acetic anhydride followed by hydrolysis. Various synthetic routes have been explored to enhance yield and purity:

- Direct Amination : Reacting 4-nitroaniline with acetic acid derivatives.

- Reduction Methods : Converting nitro groups to amino groups using catalytic hydrogenation.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values were determined through disk diffusion assays, indicating the compound's potential as an antibacterial agent.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

| This compound | 64 | B. subtilis |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways.

- DNA Interaction : The compound has shown potential in binding to DNA, which could explain its anticancer properties by disrupting replication processes.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Sirajuddin et al., the antimicrobial efficacy of synthesized carboxylic acid derivatives was assessed against common pathogens. The results indicated that derivatives containing the aminophenyl group showed enhanced activity compared to non-substituted analogs, suggesting structural modifications can significantly impact biological efficacy .

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of similar compounds reported that treatment with this compound led to a reduction in tumor volume in xenograft models, highlighting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGZRJJFPDCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450084 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42075-29-6 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.